molecular formula C14H8Cl2N2O B11025348 1H-benzimidazol-1-yl(2,6-dichlorophenyl)methanone

1H-benzimidazol-1-yl(2,6-dichlorophenyl)methanone

Cat. No.: B11025348
M. Wt: 291.1 g/mol
InChI Key: UAWNVOUOCNRWIC-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For 1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE, the synthetic route may involve the reaction of o-phenylenediamine with 2,6-dichlorobenzaldehyde under acidic or basic conditions. The reaction conditions can vary, but common methods include heating the reactants in the presence of a catalyst such as acetic acid or using microwave irradiation to enhance the reaction rate .

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE can undergo various chemical reactions, including:

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound can inhibit the activity of enzymes involved in viral replication, making it effective against certain viruses .

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE is unique due to the presence of both benzimidazole and dichlorophenyl groups, which contribute to its diverse pharmacological activities. Similar compounds include:

This detailed article provides a comprehensive overview of 1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

benzimidazol-1-yl-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C14H8Cl2N2O/c15-9-4-3-5-10(16)13(9)14(19)18-8-17-11-6-1-2-7-12(11)18/h1-8H

InChI Key

UAWNVOUOCNRWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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